

The Homology of Cionin with Vertebrate CCK/Gastrin: An In-depth Technical Guide

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Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

The discovery of **cionin** in the protochordate Ciona intestinalis has provided a crucial window into the evolutionary origins of the vertebrate cholecystokinin (CCK) and gastrin peptide family. As the closest living relatives of vertebrates, ascidians like Ciona offer a model for understanding the ancestral state of key physiological systems. **Cionin**, the sole CCK/gastrin homolog in this organism, exhibits remarkable structural and functional similarities to its vertebrate counterparts, positioning it as a putative ancestral molecule. This guide provides a detailed examination of the homology between **cionin** and the vertebrate CCK/gastrin family, summarizing key structural data, outlining experimental methodologies, and illustrating the associated signaling pathways. This information is critical for researchers in evolutionary biology, neuroendocrinology, and for professionals engaged in the development of novel therapeutics targeting CCK/gastrin receptors.

Introduction

The cholecystokinin (CCK) and gastrin peptides are a well-characterized family of vertebrate hormones and neurotransmitters that regulate a wide array of digestive processes and neural functions.[1][2] Both peptides share a common C-terminal amidated tetrapeptide sequence, - Trp-Met-Asp-Phe-NH₂, which is the minimal structure required for their biological activity.[3] This shared feature strongly suggested a common evolutionary ancestor. The identification of a single CCK/gastrin-like peptide, named **cionin**, in the neural ganglion of the protochordate



Ciona intestinalis, has substantiated this hypothesis.[3][4] **Cionin** is considered the oldest genuine member of the CCK/gastrin family, dating the emergence of these peptides to at least 500 million years ago. Its unique structure, which appears to be a hybrid of CCK and gastrin, offers profound insights into the molecular evolution that led to the diversification of this important peptide family in vertebrates.

Structural Homology: Peptide and Gene Level Amino Acid Sequence Comparison

The primary homology lies in the C-terminal region of the peptides. All biologically active forms of CCK and gastrin, along with **cionin**, share the identical C-terminal tetrapeptide amide (-Trp-Met-Asp-Phe-NH₂), which serves as the molecular center of biological activity.

A key differentiator among the vertebrate peptides is the position and sulfation of a critical tyrosine (Tyr) residue.

- Vertebrate CCK: Possesses a sulfated tyrosine residue at the seventh position from the Cterminus. This sulfation is essential for high-affinity binding to the CCK1 receptor (formerly CCKA).
- Mammalian Gastrin: Features a tyrosine at the sixth position, which may or may not be sulfated.
- Non-mammalian Gastrins: Typically have an unsulfated tyrosine at the seventh position.
- **Cionin**: Uniquely possesses two sulfated tyrosine residues, located at positions six and seven from the C-terminus.

This "dual-sulfation" pattern makes **cionin** a structural composite of both CCK and mammalian gastrin, reinforcing the hypothesis that it represents a conserved ancestral form before the gene duplication and functional divergence that occurred early in vertebrate evolution.

Table 1: C-Terminal Amino Acid Sequence Comparison of CCK/Gastrin Family Peptides



Peptide	Species/Group	C-Terminal Octapeptide Sequence	
Cionin	Ciona intestinalis	Asn-Tyr(SO₃)-Tyr(SO₃)-Trp- Met-Asp-Phe-NH₂	
Human CCK-8	Mammals	Asp-Tyr(SO₃)-Met-Gly-Trp- Met-Asp-Phe-NH₂	
Human Gastrin-17 (II)	Mammals	Glu-Ala-Tyr(SO₃)-Gly-Trp- Met-Asp-Phe-NH₂	
Caerulein	Frog Skin	pGlu-Gln-Asp-Tyr(SO₃)-Thr- Gly-Trp-Met-Asp-Phe-NH₂	

Note: Sequences are aligned from the C-terminal Phe-NH₂. The sulfated tyrosine residues critical for receptor interaction are highlighted.

Gene Structure

Analysis of the gene encoding **cionin** in Ciona intestinalis has revealed a different exon/intron organization compared to the genes for mammalian CCK and gastrin. The pre-pro-**cionin** coding region is interrupted by two introns. Despite this difference in genomic architecture, the 5'-donor and 3'-acceptor splice sites within the **cionin** gene conform to the mammalian consensus sequence, indicating a conservation of the fundamental splicing machinery. The divergence in gene structure likely reflects the long evolutionary distance and the distinct genomic evolution paths taken after the divergence of urochordates and vertebrates.

Functional Homology and Signaling Receptor Binding and Activation

Functionally, **cionin** acts as a potent agonist for vertebrate CCK receptors. Studies have shown that **cionin** can stimulate physiological responses in vertebrate systems, such as the contraction of gallbladder smooth muscle and the secretion of gastric acid in rats, demonstrating cross-species bioactivity.

In Ciona intestinalis, two cognate **cionin** receptors, CioR1 and CioR2, have been identified and characterized. Phylogenetic analysis confirms that these receptors are homologous to







vertebrate CCK receptors and likely arose from a common ancestor before diverging within the Ciona lineage.

Crucially, the functional response of these receptors to **cionin** depends heavily on the sulfation of the tyrosine residues. In cell-based assays, doubly-sulfated **cionin** potently activates both CioR1 and CioR2, whereas monosulfated or non-sulfated forms exhibit significantly reduced or no activity. This pharmacological profile is highly similar to the vertebrate CCK1 receptor, which requires a sulfated tyrosine in CCK for high-affinity binding, and distinct from the CCK2 (gastrin) receptor, which binds sulfated and non-sulfated ligands with similar high affinity. This suggests that the ancestral ligand-receptor pair in the CCK/gastrin system was likely CCK-like, requiring a sulfated tyrosine for its primary function.

Table 2: Receptor Binding and Functional Potency



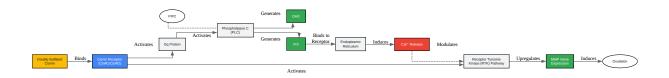
Ligand	Receptor	Species	Assay Type	Result (EC50 / Kı)	Reference
Doubly- sulfated Cionin	CioR1	C. intestinalis	Intracellular Ca ²⁺ Mobilization	EC ₅₀ : ~1 x 10 ⁻¹⁰ M	
Doubly- sulfated Cionin	CioR2	C. intestinalis	Intracellular Ca ²⁺ Mobilization	EC ₅₀ : ~3 x 10 ⁻¹⁰ M	
Mono- sulfated Cionin	CioR1	C. intestinalis	Intracellular Ca ²⁺ Mobilization	EC ₅₀ : > 1 x 10^{-7} M (less potent)	
Non-sulfated Cionin	CioR1	C. intestinalis	Intracellular Ca ²⁺ Mobilization	No activity	
CCK-8 (sulfated)	CCK1R	Human/Rat	Various	High Affinity (nM range)	•
Gastrin (non- sulfated)	CCK1R	Human/Rat	Various	Low Affinity	-
CCK-8 (sulfated)	CCK2R	Human/Rat	Various	High Affinity (nM range)	
Gastrin (non- sulfated)	CCK2R	Human/Rat	Various	High Affinity (nM range)	

Signaling Pathways

Upon binding of **cionin**, both CioR1 and CioR2, like their vertebrate counterparts, activate intracellular signaling cascades. The primary pathway elucidated is the activation of Phospholipase C (PLC), leading to the production of inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ subsequently triggers the release of calcium (Ca²⁺) from intracellular stores, resulting in a measurable increase in cytosolic Ca²⁺ concentration. In Ciona, this signaling pathway has been implicated in the regulation of ovulation, where **cionin** stimulates



the expression of a matrix metalloproteinase (MMP) gene via a receptor tyrosine kinase (RTK) signaling pathway.



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Cionin Signaling Pathway in Ciona intestinalis.

Key Experimental Protocols

The characterization of **cionin** and its homology to vertebrate peptides has relied on a combination of biochemical, molecular, and physiological techniques.

Peptide Isolation and Sequencing

- Objective: To purify and determine the amino acid sequence of the native CCK/gastrin-like peptide from Ciona intestinalis.
- Methodology:
 - Tissue Extraction: Neural ganglia from adult C. intestinalis are dissected and homogenized in an acidic or neutral extraction buffer to preserve peptide integrity and prevent degradation.
 - Immuno-affinity Chromatography: The crude extract is passed over a column containing antibodies raised against the conserved C-terminal tetrapeptide of CCK/gastrin. This step selectively captures cionin and related fragments.

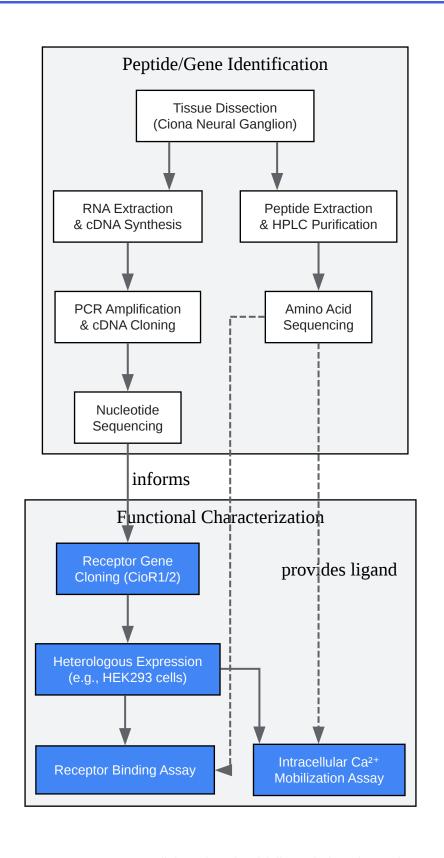


- Radioimmunoassay (RIA): Fractions are screened using RIAs with antibodies specific for different parts of the CCK/gastrin sequence (e.g., sulfated N-terminus of CCK-8, Cterminus) to track the immunoreactive material.
- High-Performance Liquid Chromatography (HPLC): The immunoreactive material is further purified using reverse-phase HPLC. This separates peptides based on their hydrophobicity, yielding a highly purified sample of cionin.
- Amino Acid Sequencing: The sequence of the purified peptide is determined using automated Edman degradation or tandem mass spectrometry.

Gene and cDNA Cloning

- Objective: To determine the nucleotide sequence encoding the cionin precursor protein (pre-pro-cionin).
- Methodology:
 - RNA Extraction and cDNA Synthesis: Total RNA is extracted from the neural complex, and reverse transcriptase is used to synthesize complementary DNA (cDNA).
 - Polymerase Chain Reaction (PCR): Degenerate primers, designed based on the amino acid sequence of cionin and conserved regions of vertebrate CCK/gastrin precursors, are used to amplify a fragment of the cionin cDNA.
 - Library Screening or RACE: The amplified fragment is used as a probe to screen a Ciona cDNA library to isolate the full-length clone. Alternatively, Rapid Amplification of cDNA Ends (RACE) is used to obtain the 5' and 3' ends of the transcript.
 - Genomic DNA Amplification: To study gene structure, primers designed from the cDNA sequence are used to amplify the corresponding gene from genomic DNA.
 - Sequencing: The nucleotide sequences of the full-length cDNA and the genomic clones are determined, revealing the precursor structure, signal peptide, and the location of introns and exons.





provides ligand

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Workflow for Cionin Identification and Characterization.



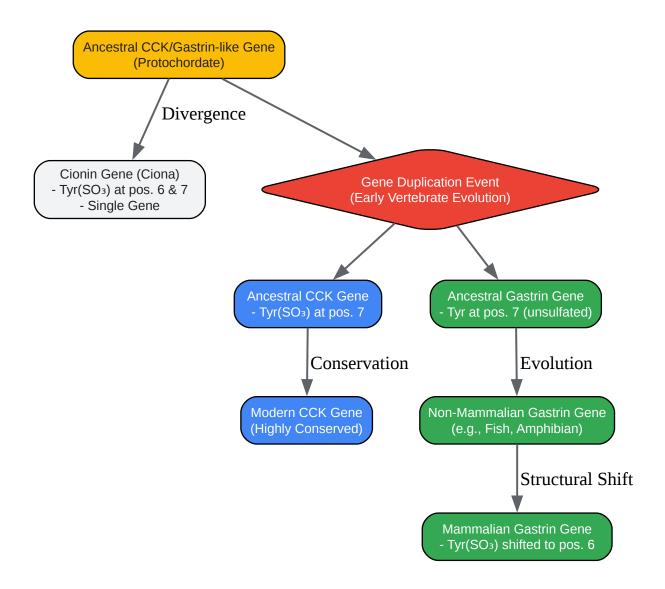
Receptor Binding and Functional Assays

- Objective: To characterize the interaction between cionin and its receptors and elucidate the resulting intracellular signaling.
- Methodology:
 - Cloning and Expression of Receptors: The identified cionin receptor genes (CioR1, CioR2) are cloned into expression vectors. These vectors are then transfected into a host cell line (e.g., HEK293, CHO cells) that does not endogenously express related receptors.
 - Receptor Binding Assay:
 - A radiolabeled or fluorescently-labeled version of **cionin** is synthesized.
 - Membranes prepared from the transfected cells are incubated with the labeled ligand in the presence of varying concentrations of unlabeled competitor ligands (e.g., unlabeled cionin, CCK-8, gastrin).
 - The amount of bound labeled ligand is measured. Competition curves are generated to determine the binding affinity (K_i) of each ligand for the receptor. This assay quantifies the direct interaction between the peptide and the receptor.
 - Intracellular Calcium Mobilization Assay:
 - Transfected cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2, Fluo-4).
 - A baseline fluorescence is measured before cells are stimulated with different concentrations of cionin and its analogs.
 - The change in fluorescence upon stimulation, which corresponds to an increase in intracellular calcium, is recorded over time.
 - Dose-response curves are generated to calculate the EC₅₀ value, representing the concentration of ligand required to elicit a half-maximal response.



Evolutionary Implications and Conclusion

The study of **cionin** provides compelling evidence for the evolutionary narrative of the CCK/gastrin family.



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Evolution of the CCK/Gastrin Peptide Family.

Cionin represents a molecular snapshot of the ancestral peptide before a gene duplication event early in vertebrate evolution gave rise to two distinct lineages: CCK and gastrin. The high conservation of CCK structure across vertebrates, along with the pharmacological profile of **cionin** receptors, suggests that a CCK-like peptide with a sulfated tyrosine at position 7 was the ancestral form. Gastrin likely evolved from this ancestor, initially with an unsulfated tyrosine



at position 7, and later, in the mammalian lineage, undergoing a significant structural change that shifted the tyrosine to position 6.

In summary, the homology between **cionin** and the vertebrate CCK/gastrin family is multi-faceted, encompassing a conserved bioactive core, a shared reliance on tyrosine sulfation for high-potency receptor interaction, and homologous receptor-G protein signaling pathways. The unique structural characteristics of **cionin** make it an invaluable tool for probing the structure-function relationships of CCK/gastrin receptors and for understanding the evolutionary pressures that shaped this critical neuroendocrine system. For drug development professionals, the ancestral **cionin**-receptor system provides a simplified, yet relevant, model for studying ligand-receptor interactions and designing novel modulators of CCK receptor activity.

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